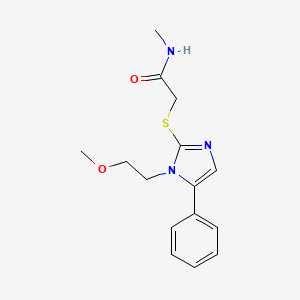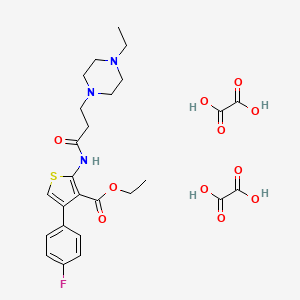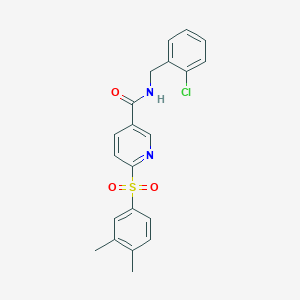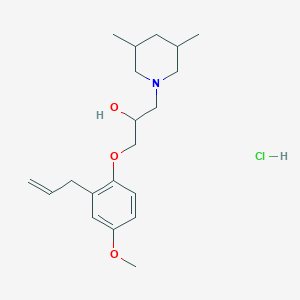
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an imidazole ring (a 5-membered ring containing 2 nitrogen atoms), a thioether group (a sulfur atom connected to two carbon atoms), and an acetamide group (a carbonyl group (C=O) connected to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (the phenyl and imidazole rings) would likely make the molecule relatively flat in those regions. The sulfur atom in the thioether group could introduce some flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is a common motif in biologically active molecules and can participate in a variety of chemical reactions. The thioether group could also be reactive, particularly towards oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., the acetamide group) and nonpolar (e.g., the phenyl group) regions could give the compound amphiphilic properties. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Glycosylation Reagents in Protein Modification
One notable application in scientific research for compounds structurally related to 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves the use of imidazole-thioether compounds as glycosylation reagents. These reagents, such as 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides), have been used to attach sugars to proteins, offering a method for the modification of protein functions. This process is critical for understanding protein interactions and functions, as well as developing therapeutic proteins that require specific glycosylation patterns for optimal activity or stability (Lee, Stowell, & Krantz, 1976).
Radiolabeled Compounds in PET Imaging
Another research domain involves the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, showcasing the potential of related compounds in Positron Emission Tomography (PET) imaging for the detection of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This application is crucial for the non-invasive study of diseases and the evaluation of therapeutic interventions in real-time (Gao, Wang, & Zheng, 2016).
Therapeutic Potential in Alzheimer's Disease
Further, the synthesis of radiolabeled glutaminyl cyclase inhibitors, such as [11C]PBD150, demonstrates the use of imidazole derivatives in the detection of Alzheimer's disease prior to amyloid β aggregation. The ability of these compounds to target specific enzymes implicated in disease pathology highlights their potential in developing diagnostic tools and therapeutic strategies (Brooks et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with specific sequences in the intron, downstream of exon 7 on the pre-mrna .
Mode of Action
The compound, being a modified 2′-O-2-methoxyethyl phosphorothioate antisense oligonucleotide, binds to a specific sequence in the intron, downstream of exon 7 on the pre-mRNA . This binding modulates the splicing of the mRNA transcript to include exon 7, thereby increasing the production of full-length protein .
Biochemical Pathways
The modulation of mrna splicing suggests that it may influence gene expression and protein synthesis pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied in rats . The modified oligonucleotides were found to be resistant to nuclease metabolism in both plasma and tissue . Plasma clearance was dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The modification combined with the phosphodiester (po) backbone exhibited 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .
Result of Action
The result of the compound’s action is the increased production of full-length protein due to the modulation of mRNA splicing . This could potentially lead to changes in cellular function and phenotype, depending on the specific protein being produced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other molecules in the environment
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-16-14(19)11-21-15-17-10-13(18(15)8-9-20-2)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSRXSGXILWGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CCOC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)


![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)


![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)



![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)